![molecular formula C9H15NO4 B2701150 Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate CAS No. 2287237-35-6](/img/structure/B2701150.png)
Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate
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Overview
Description
“Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate” is a chemical compound with the CAS Number: 2287237-35-6 . It has a molecular weight of 201.22 . It is in the form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is methyl 2-((2R,4aS,7aR)-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl)acetate . The InChI code for the compound is 1S/C9H15NO4/c1-12-9(11)2-6-3-10-7-4-13-5-8(7)14-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 .Physical And Chemical Properties Analysis
The compound is in the form of oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 201.22 .Scientific Research Applications
Catalytic Hydrogenation and Synthesis Applications
Catalytic Hydrogenation of Dihydro-Oxazines explores the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to dynamic mixtures of enamines and tetrahydro-2-furanamines. These findings are pivotal for the synthesis of 1,4-amino alcohols and dihydrofurans, showcasing the compound's utility in creating intermediates for further chemical transformations (Sukhorukov et al., 2008).
Applications in Pharmacology
Design and Pharmacological Evaluation of Novel Derivatives reports on the synthesis of novel derivatives involving the furan moiety for potential pharmacological applications. The study emphasizes the chemical versatility of the furan ring in contributing to the development of compounds with significant antidepressant and antianxiety activities (Kumar et al., 2017).
Natural Product Isolation
Andirobin from X. moluccensis illustrates the isolation of structurally complex compounds from natural sources, highlighting the significance of such structures in the study of biodiversity and the potential discovery of new bioactive compounds (Jittaniyom et al., 2012).
Applications in Material Science
Energetic Salts of Furazan Derivatives discusses the synthesis and characterization of energetic salts derived from furazan, demonstrating the compound's application in creating materials with promising characteristics for use as secondary explosives. This research underlines the importance of such compounds in the development of materials with high performance and good thermal stability (He et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-12-9(11)2-6-3-10-7-4-13-5-8(7)14-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATLRVRUKHKEOK-CSMHCCOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2COCC2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CN[C@H]2COC[C@@H]2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate |
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